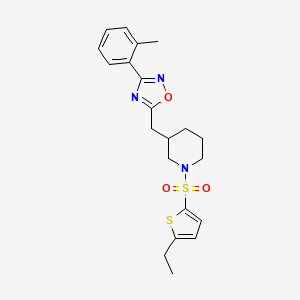

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

The compound 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a sulfonamide-linked piperidine ring, and an o-tolyl (ortho-methylphenyl) substituent. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to act as a bioisostere for ester or amide groups, enhancing pharmacological properties . The o-tolyl group may influence steric and electronic properties, impacting target selectivity .

Properties

IUPAC Name |

5-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-3-17-10-11-20(28-17)29(25,26)24-12-6-8-16(14-24)13-19-22-21(23-27-19)18-9-5-4-7-15(18)2/h4-5,7,9-11,16H,3,6,8,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFPOWGTSSRZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 435.5 g/mol. Its structure features a 1,2,4-oxadiazole core, which is known for various pharmacological properties.

Synthesis

The synthesis typically involves multi-step chemical reactions starting from the thiophene and piperidine intermediates. The process includes sulfonation, nucleophilic substitution, and acylation to yield the final product .

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole exhibit promising antimicrobial properties. In vitro studies have shown that compounds containing the oxadiazole moiety can effectively inhibit the growth of various bacterial strains . For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. In particular, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in cellular models. For instance, IC50 values for anti-inflammatory activity were reported to be lower than those of established anti-inflammatory drugs like diclofenac .

Cytotoxicity and Cancer Research

The cytotoxic effects of oxadiazole derivatives against cancer cell lines have been extensively studied. Compounds similar to the target molecule exhibited cytotoxicity with IC50 values in the low micromolar range against various cancer types such as breast adenocarcinoma (MCF-7) and leukemia cell lines . Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 modulation.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. The sulfonyl group may inhibit enzyme activity while the oxadiazole ring could facilitate binding to biological receptors .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Anti-inflammatory Effects : A series of oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds exhibited IC50 values significantly lower than diclofenac, indicating strong potential for therapeutic application .

- Cytotoxicity Assessment : In vitro evaluations showed that certain derivatives had IC50 values ranging from 0.12 µM to 2.78 µM against multiple cancer cell lines, suggesting a robust anticancer profile .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazoles , including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Antitumor Activity

The 1,3,4-oxadiazole scaffold is well-documented for its anticancer properties. Several studies have demonstrated that compounds with this moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in tumor growth. For instance, derivatives have shown efficacy against breast cancer cell lines (MCF-7) and leukemia cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has highlighted its potential to reduce inflammation markers in vitro, suggesting utility in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various 1,3,4-oxadiazole derivatives , including this compound against human leukemia cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, compounds similar to this oxadiazole derivative were tested for their ability to inhibit nitric oxide production in macrophages. The results showed a marked reduction in inflammatory markers compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from diverse studies:

Key Observations

Core Heterocycle

- 1,2,4-oxadiazole vs. 1,3,4-oxadiazole : The target compound’s 1,2,4-oxadiazole core is less common in antimicrobial studies compared to 1,3,4-oxadiazoles (e.g., ). However, 1,2,4-oxadiazoles are preferred in agrochemicals for their stability (e.g., ) .

- Electronic Effects : The 1,2,4-oxadiazole’s electron-deficient nature may enhance interactions with enzymatic active sites compared to 1,3,4-oxadiazoles .

Sulfonamide and Piperidine Modifications

- Ethylthiophene vs.

- Piperidine vs.

Aryl Substituents

Research Findings and Implications

- Gaps in Data : While structural analogs highlight the importance of sulfonamide and oxadiazole groups, the target compound’s specific biological data (e.g., IC50, MIC) are absent in the evidence, necessitating further experimental validation.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

- Oxadiazole formation : Cyclization of carbohydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form the 1,2,4-oxadiazole core .

- Sulfonylation : Reacting a piperidine derivative (e.g., ethyl isonipecotate) with sulfonyl chlorides (e.g., 5-ethylthiophene-2-sulfonyl chloride) to introduce the sulfonyl-piperidine moiety. Solvents like DMF and activators such as NaH are often used .

- Coupling steps : Alkylation or nucleophilic substitution to attach the o-tolyl group and piperidine-methyl linker. Key intermediates include 1-(sulfonyl)piperidin-4-carbohydrazide and substituted oxadiazole-thiol precursors .

Q. Which analytical techniques are essential for confirming structure and purity?

- Spectroscopy : ¹H/¹³C-NMR for assigning proton environments (e.g., o-tolyl aromatic signals at δ 7.2–7.5 ppm) and sulfonyl/oxadiazole groups . IR confirms functional groups (e.g., S=O stretch ~1350 cm⁻¹, C=N ~1600 cm⁻¹) .

- Mass spectrometry : High-resolution EI-MS or LC-MS to verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition : Lipoxygenase (LOX) and α-glucosidase assays to evaluate anti-inflammatory or antidiabetic potential .

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

Advanced Research Questions

Q. How can contradictory NMR data for the piperidin-3-ylmethyl group’s stereochemistry be resolved?

- 2D NMR techniques : NOESY or ROESY to identify spatial proximity between protons (e.g., axial vs. equatorial methylene groups) .

- Computational methods : Density Functional Theory (DFT) calculations to model and compare predicted vs. observed chemical shifts .

Q. What strategies optimize the sulfonylation step’s yield and selectivity?

- Catalyst screening : Use of DMAP or triethylamine to enhance nucleophilicity of the piperidine nitrogen .

- Solvent effects : Polar aprotic solvents (e.g., DCM or THF) improve sulfonyl chloride reactivity .

- Temperature control : Slow addition at 0–5°C minimizes side reactions (e.g., over-sulfonylation) .

Q. How does the o-tolyl group’s electronic environment influence oxadiazole reactivity?

- Steric effects : The ortho-methyl group may hinder electrophilic substitution at the oxadiazole’s C5 position .

- Electronic effects : Electron-donating methyl groups increase electron density on the oxadiazole ring, potentially enhancing nucleophilic aromatic substitution reactions .

Q. What molecular docking protocols predict binding affinity with lipoxygenase?

- Protein preparation : Use X-ray structures (e.g., PDB ID 1N8Q) for LOX, removing water molecules and adding hydrogens .

- Ligand parametrization : Assign partial charges using AM1-BCC methods (e.g., in AutoDock Tools) .

- Docking validation : Compare results with known inhibitors (e.g., zileuton) to assess pose reproducibility and scoring function accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

- Assay standardization : Ensure consistent bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) and enzyme concentrations .

- Structural analogs : Compare activity trends with related oxadiazoles (e.g., 5-substituted-1,3,4-oxadiazoles) to identify substituent-specific effects .

Q. Why might HPLC purity data conflict with elemental analysis results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.